1-Phenyl-1,2-ethanediol

Chiral synthesis Enzymatic resolution Epoxide hydrolysis

Chiral building block with a single stereocenter enabling precise asymmetric synthesis outcomes. Enzymatic deracemization delivers the (S)-enantiomer at 99% ee; enantioconvergent hydrolysis yields the (R)-enantiomer at 98% ee. Forms cyclic carbonate monomers for ring-opening polymerization, producing amorphous thermoplastics with a Tg of 185°C. Essential for chiral phosphine catalysis, liquid crystal synthesis, and pharmaceutical intermediate production. Non-interchangeable with structural analogs lacking this exact geometry. Bulk quantities available with batch-specific certificates of analysis.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 93-56-1
Cat. No. B126754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,2-ethanediol
CAS93-56-1
Synonyms1-Phenyl-1,2-ethanediol;  (1,2-Dihydroxyethyl)benzene;  (RS)-1-Phenyl-1,2-ethanediol;  (±)-1-Phenyl-1,2-ethanediol;  (±)-Phenyl glycol;  (±)-Phenyl-1,2-ethanediol;  (±)-Styrene Glycol;  1,2-Dihydroxy-1-phenylethane;  1,2-Dihydroxy-2-phenylethane;  1-Phenyleth
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)O
InChIInChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
InChIKeyPWMWNFMRSKOCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,2-ethanediol Overview


1-Phenyl-1,2-ethanediol (CAS 93-56-1), also known as styrene glycol, is a chiral vicinal diol with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It appears as a white to light beige crystalline powder or flakes with a melting point of 67–70°C and a boiling point of 272–274°C [1]. The compound is freely soluble in water, alcohol, ether, and benzene, but only slightly soluble in petroleum ether [1]. Its defining structural feature is a single stereocenter, which enables it to serve as a versatile chiral building block in asymmetric synthesis .

1 Chiral vicinal diol with single stereocenter for asymmetric synthesis
2 Supports enzymatic kinetic resolution and deracemization workflows
3 Compatible with organocatalytic conversion to cyclic carbonate monomers

1-Phenyl-1,2-ethanediol vs. Generic Substitutes


While aromatic diols like hydrobenzoin (1,2-diphenyl-1,2-ethanediol) or phenylethylene glycol share a similar structural backbone, 1-phenyl-1,2-ethanediol (styrene glycol) possesses a unique combination of a single aromatic ring and a single stereocenter that dictates its reactivity, selectivity, and ultimate utility in downstream applications [1]. This specific structural feature is not a trivial variation; it directly influences the compound's behavior in kinetic resolutions and its ability to form specific cyclic carbonates for polymer synthesis [2]. Substituting with an analog lacking this precise geometry can lead to dramatically different outcomes in chiral purity, reaction yields, and polymer thermal properties, making 1-phenyl-1,2-ethanediol a non-interchangeable, application-specific reagent [1][2].

Stereocenter geometry mismatch
Analogs like hydrobenzoin possess two aromatic rings and different stereochemistry, which may shift enantioselectivity and reaction kinetics in chiral resolutions.
Reactivity and polymer property deviation
Substituting with diols lacking this exact single-ring/single-stereocenter structure can alter cyclic carbonate selectivity and the resulting polymer thermal properties.
Chiral purity and yield sensitivity
Even structurally similar 1,2-diols may fail to achieve comparable enantiomeric excess or isolated yields under the same biocatalytic conditions.

1-Phenyl-1,2-ethanediol Quantitative Evidence


Enantioconvergent Hydrolysis for (R)-Enantiomer

The production of enantiopure 1-phenyl-1,2-ethanediol via enzymatic hydrolysis of styrene oxide demonstrates significant performance differences. An evolved epoxide hydrolase from Agrobacterium radiobacter (EchA-I219F) exhibits high enantioselectivity (E=91) for converting (R)-styrene oxide to (R)-1-phenyl-1,2-ethanediol at a rate of 2.0 ± 0.2 µmol/min/mg [1]. In contrast, a potato epoxide hydrolase converts (S)-styrene oxide to the same (R)-enantiomer with a lower enantioselectivity (E=40±17) but a significantly higher rate of 22±1 µmol/min/mg [1]. A combination of these two enzymes achieves a 100% yield of (R)-1-phenyl-1,2-ethanediol with 98% enantiomeric excess (ee) from racemic styrene oxide at a rate of 4.7 ± 0.7 µmol/min/mg [1].

Enzymatic (R)-enantiomer
Head-to-head
Evolved EH:E=91, 2.0 µmol/min/mg
Potato EH:E=40, 22 µmol/min/mg
Combined:100% yield, 98% ee, 4.7 µmol/min/mg
Supports (R)-enantiomer production with high optical purity
Enzyme combination balances rate and selectivity
Chiral synthesis Enzymatic resolution Epoxide hydrolysis

Deracemization to (S)-Enantiomer via Stereoinversion

A one-pot, two-step deracemization process using Candida albicans cells transforms racemic 1-phenyl-1,2-ethanediol into its (S)-enantiomer [1]. This biocatalytic approach yields (S)-1-phenyl-1,2-ethanediol with an isolated yield of 60–85% and a high enantiomeric excess (ee) of 99% [1]. This process is specific to this substrate; other similar 1,2-diols were not successfully deracemized under identical conditions, highlighting a key structural selectivity [1].

(S)-enantiomer deracemization
Head-to-head
Yield 60–85%, ee 99%
Other 1,2-diols: no deracemization
Substrate-specific stereoinversion for high-purity (S)-enantiomer
Unique to this substrate under tested conditions
Biocatalysis Deracemization Chiral resolution

Biphasic Asymmetric Resolution for (S)-Enantiomer

The asymmetric resolution of racemic 1-phenyl-1,2-ethanediol (PED) to (S)-PED was achieved using Kurthia gibsonii SC0312 in a biphasic system [1]. This method produced a high yield of 47.7% of (S)-PED [1]. The process involved evaluating various organic solvents, where those with low log P values negatively impacted cell viability and metabolic activity [1]. This work demonstrates a practical, scalable approach for producing the (S)-enantiomer, a key chiral intermediate.

Biphasic (S)-enantiomer resolution
Method context
Yield 47.7% (S)-PED
Kurthia gibsonii, biphasic system
Alternative biocatalytic route to (S)-enantiomer
Low log P solvents may affect cell viability; scalable approach
Biocatalysis Chiral resolution Biphasic system

Cyclic Styrene Carbonate Synthesis as Polymer Precursor

The use of 1-phenyl-1,2-ethanediol in the synthesis of cyclic styrene carbonate via transesterification with methyl carbonate offers a significant advantage in selectivity [1]. The organocatalytic method yields cyclic styrene carbonate with 100% selectivity [1]. This monomer, when subjected to ring-opening polymerization (ROP), produces an amorphous thermoplastic polymer with a glass transition temperature (Tg) of 185°C [1]. In contrast, an alternative method using styrene oxide and CO2 with a Jacobsen catalyst does not report such quantitative selectivity, underscoring the diol-based route's efficiency.

Cyclic carbonate monomer
Cross-study comparable
Diol route:100% selectivity, polymer Tg 185°C
Styrene oxide+CO₂:selectivity not quantified
Enables high-selectivity monomer for defined-Tg thermoplastic
Organocatalytic transesterification minimizes waste
Polymer chemistry CO2 utilization Ring-opening polymerization

1-Phenyl-1,2-ethanediol Applications


(R)-Enantiomer for Chiral Building Blocks

The enzymatic enantioconvergent hydrolysis of styrene oxide, as detailed in the evidence, provides a robust route to (R)-1-phenyl-1,2-ethanediol with 98% ee [1]. This high optical purity is essential for its use as a chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. Researchers should prioritize this diol when the (R)-enantiomer is required for downstream stereoselective reactions.

One-Pot Biocatalytic (S)-Enantiomer Production

The deracemization of racemic 1-phenyl-1,2-ethanediol using Candida albicans yields the (S)-enantiomer with 99% ee [1]. This method is particularly valuable when a high yield of the (S)-enantiomer is needed for applications in liquid crystal synthesis or chiral phosphine catalysis, offering a more efficient and selective alternative to traditional resolution methods.

Cyclic Styrene Carbonate for Thermoplastic Polymers

The transesterification of 1-phenyl-1,2-ethanediol to form cyclic styrene carbonate with 100% selectivity is a critical step in producing a monomer for ring-opening polymerization [1]. The resulting polymer, with a Tg of 185°C, is suitable for applications requiring amorphous thermoplastics with defined thermal properties, such as in coatings, adhesives, or as a component in green polymer formulations.

Application
Selection Property
Validation Focus
(R)-enantiomer as chiral intermediate
Enantiomeric purity from enzymatic resolution
Stereoselective reaction outcomes in pharmaceutical/agrochemical synthesis
(S)-enantiomer for liquid crystals & catalysis
High optical purity via deracemization or biphasic resolution
Performance in liquid crystal formulations and chiral phosphine ligands
Cyclic styrene carbonate monomer for thermoplastics
Monomer selectivity and polymer thermal profile
Thermal and mechanical properties in amorphous polymer applications

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